molecular formula C28H32O13 B1259894 Diandraflavone

Diandraflavone

Cat. No.: B1259894
M. Wt: 576.5 g/mol
InChI Key: GJQWEXQXMZQZBX-BFPHBORISA-N
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Description

Diandraflavone is a C-glycoside flavonoid first isolated from the plant Drymaria diandra (syn. Drymaria cordata ssp. diandra) in 2004 . Its molecular formula is C₂₉H₃₄O₁₁ (molecular weight: 558.59 g/mol), featuring a flavone backbone substituted with hydroxy and methoxy groups, along with β-D-glucopyranosyl and β-D-oliofuranosyl moieties at positions 4 and 6, respectively . This compound exhibits anti-HIV activity (though less potent than the alkaloid drymaritin/cordatanine from the same plant) and antioxidant properties, selectively inhibiting superoxide anion generation in human neutrophils (IC₅₀ = 10 μg/mL) . Its isolation yield is exceptionally low (0.00003% from the whole herb), highlighting its rarity .

Properties

Molecular Formula

C28H32O13

Molecular Weight

576.5 g/mol

IUPAC Name

6-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C28H32O13/c1-11-23(32)15(31)8-18(38-11)22-17(37-2)9-19-21(25(22)34)14(30)7-16(40-19)12-3-5-13(6-4-12)39-28-27(36)26(35)24(33)20(10-29)41-28/h3-7,9,11,15,18,20,23-24,26-29,31-36H,8,10H2,1-2H3/t11-,15-,18-,20-,23+,24-,26+,27-,28-/m1/s1

InChI Key

GJQWEXQXMZQZBX-BFPHBORISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O)O

Synonyms

diandraflavone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diandraflavone belongs to the C-glycoside flavonoid subclass, distinguished by a carbon-carbon bond between the sugar and aglycone. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Source Structure Class Key Substitutions Bioactivity IC₅₀/EC₅₀
This compound Drymaria diandra C-glycoside flavonoid 5-OH, 7-OCH₃, C-glucosyl at C4/C6 Anti-HIV, antioxidant (superoxide inhibition) 10 μg/mL (antioxidant)
Torosaflavone A Drymaria diandra Flavonoid (exact type unspecified) Unknown Anti-HIV (cited alongside this compound; no quantitative data) Not reported
Cis-p-coumarate Drymaria diandra Phenolic acid derivative - Anti-HIV (mechanism distinct from flavonoids) Not reported
Isovitexin Various plants (e.g., Passiflora spp.) C-glycoside flavonoid Apigenin-8-C-glucoside Antioxidant, anti-inflammatory, antiviral Varies by study
Chafurosides A/B Oolong tea C-glycoside flavones Chafuroside A: 6-C-glucoside Antioxidant, potential anti-cancer (structural studies only) Not reported
Proanthocyanidins Vitis vinifera (grapes) Polymeric flavonoids Epicatechin/catechin oligomers Antioxidant, anti-carcinogenic, antiviral Varies by polymer size

Key Findings

This feature may explain its selective antioxidant activity . In contrast, isovitexin (a monoglycosylated C-glycoside) lacks the methoxy group and dual glycosylation, which may reduce its binding affinity to specific targets like HIV reverse transcriptase .

Anti-HIV Activity: While this compound is cited as anti-HIV, its potency is overshadowed by drymaritin/cordatanine (EC₅₀ = 0.699 μg/mL), an alkaloid from the same plant . This suggests flavonoids may act via indirect mechanisms (e.g., immunomodulation) rather than direct viral inhibition.

Antioxidant Specificity :

  • This compound’s inhibition of superoxide anion generation (IC₅₀ = 10 μg/mL) is more selective than broad-spectrum antioxidants like proanthocyanidins , which scavenge multiple reactive oxygen species . This specificity could minimize off-target effects in therapeutic applications.

Comparative Limitations :

  • Torosaflavone A and cis-p-coumarate lack detailed structural or quantitative data, hindering direct mechanistic comparisons .
  • Chafurosides from oolong tea share C-glycosylation but differ in aglycone structure, underscoring the role of the flavone backbone in bioactivity .

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